2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
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Overview
Description
2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyloxy group, a hydroxy-indene moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Indene Derivative Preparation: The indene moiety can be synthesized through cyclization reactions involving aromatic precursors.
Acetamide Formation: The final step involves the reaction of the benzyloxy and indene intermediates with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the indene moiety can undergo oxidation to form a ketone.
Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and hydroxy-indene groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. The acetamide group can also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-methylacetamide: Lacks the hydroxy-indene moiety.
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide: Lacks the benzyloxy group.
2-(benzyloxy)acetamide: Lacks both the hydroxy-indene and N-methyl groups.
Uniqueness
2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(13-23-12-15-6-2-1-3-7-15)20-14-19(22)10-16-8-4-5-9-17(16)11-19/h1-9,22H,10-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYPGTRAJPOVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)COCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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